molecular formula C8H17ClN2O2 B2538403 2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride CAS No. 2375249-15-1

2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride

Cat. No.: B2538403
CAS No.: 2375249-15-1
M. Wt: 208.69
InChI Key: RAHVHQKWNFIMGR-ZJLYAJKPSA-N
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Description

2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-10(2)8(12)3-6-4-9-5-7(6)11;/h6-7,9,11H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHVHQKWNFIMGR-ZJLYAJKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1CNCC1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)C[C@@H]1CNC[C@H]1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride typically involves the construction of the pyrrolidine ring followed by functionalization. One common method starts with glycine ethyl ester as a raw material, which undergoes amino addition, protective group strategies, and ring closure to form the pyrrolidine ring

Chemical Reactions Analysis

2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the acetamide can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes involving pyrrolidine derivatives.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride can be compared with other pyrrolidine derivatives such as:

    Pyrrolizines: These compounds have a fused pyrrolidine and benzene ring and exhibit different biological activities.

    Pyrrolidine-2-one: This compound has a carbonyl group at the second position and is used in different medicinal applications.

    Pyrrolidine-2,5-diones: These compounds have two carbonyl groups and are known for their distinct chemical reactivity.

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer unique biological and chemical properties .

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